7-Hydroxy Granisetron-d3
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Overview
Description
7-Hydroxy Granisetron-d3: is a deuterium-labeled derivative of Granisetron, a compound primarily used as an antiemetic to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery . The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, which can affect the pharmacokinetic and metabolic profiles of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Granisetron-d3 involves the incorporation of deuterium into the Granisetron molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for use in scientific research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy Granisetron-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming deuterated Granisetron.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of deuterated ketones or aldehydes.
Reduction: Formation of deuterated Granisetron.
Substitution: Formation of deuterated derivatives with various functional groups.
Scientific Research Applications
Chemistry: 7-Hydroxy Granisetron-d3 is used as a stable isotope-labeled compound in various chemical studies, including reaction mechanism investigations and kinetic studies .
Biology: In biological research, it is used as a tracer to study metabolic pathways and drug interactions. The deuterium labeling allows for precise quantification and tracking of the compound in biological systems .
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Granisetron. It helps in optimizing dosage and improving therapeutic efficacy .
Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and validation of analytical methods .
Mechanism of Action
7-Hydroxy Granisetron-d3 exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors. These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. By binding to these receptors with high affinity, the compound inhibits the action of serotonin, a natural substance that causes nausea and vomiting .
Comparison with Similar Compounds
Granisetron: The parent compound, used as an antiemetic.
Ondansetron: Another 5-HT3 receptor antagonist used for similar purposes.
Dolasetron: A related compound with similar antiemetic properties.
Uniqueness: 7-Hydroxy Granisetron-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can alter the metabolic stability and reduce the rate of drug metabolism, leading to prolonged action and improved efficacy .
Properties
Molecular Formula |
C18H24N4O2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
7-hydroxy-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H24N4O2/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24)/t11?,12-,13+/i2D3 |
InChI Key |
AJEBHUMZPBDLQF-CFVCVFQOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=CC=C2O)C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)N4C |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C |
Origin of Product |
United States |
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